Cyclobutyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
500033-42-1 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
cyclobutyl acetate |
InChI |
InChI=1S/C6H10O2/c1-5(7)8-6-3-2-4-6/h6H,2-4H2,1H3 |
InChI Key |
IUVCECHSUQJXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC1 |
Origin of Product |
United States |
Significance of Strained Four Membered Ring Systems in Chemical Research
Four-membered ring systems, such as cyclobutane (B1203170), are characterized by significant ring strain, a consequence of deviations from ideal bond angles and torsional strain from eclipsing interactions. saskoer.canih.gov This stored energy makes them reactive and versatile building blocks in organic synthesis. researchgate.netorganic-chemistry.org The release of this strain can drive reactions that lead to the formation of more complex molecular architectures, including larger rings. organic-chemistry.org The unique puckered structure of the cyclobutane ring also offers distinct three-dimensional arrangements that are increasingly utilized in medicinal chemistry to create conformationally restricted analogues of bioactive molecules. nih.govru.nl
The reactivity of cyclobutanes allows for a variety of transformations, including ring-opening reactions, ring expansions, and rearrangements under various conditions such as acidic, basic, thermal, or photochemical stimuli. researchgate.netacs.org These transformations often proceed with a high degree of stereocontrol, allowing chemists to transmit the stereochemistry of the initial cyclobutane to the final product. organic-chemistry.org The ability to undergo [2+2] cycloaddition reactions is a cornerstone of cyclobutane synthesis, providing a direct route to this ring system. mdpi.comacs.org
Overview of Cyclobutyl Acetate As a Model System for Mechanistic and Synthetic Investigations
Cyclobutyl acetate (B1210297) serves as an important model system for studying the behavior of strained four-membered rings. Its structure, combining the strained cyclobutyl moiety with an acetate group, provides a platform to investigate a range of chemical reactions and their underlying mechanisms. For instance, the solvolysis of cyclobutyl derivatives, including the acetate, has been a subject of extensive study to understand the nature of carbocation intermediates and the influence of the four-membered ring on their stability and rearrangement pathways. beilstein-journals.orgacs.org
Furthermore, cyclobutyl acetate and its derivatives are valuable precursors in synthetic chemistry. They can be converted into other functionalized cyclobutanes or used as starting materials for the synthesis of cyclobutenes through elimination reactions. tandfonline.com The acetate group can also influence the stereochemical outcome of reactions on the cyclobutane (B1203170) ring.
Spectroscopic Elucidation of Molecular Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each unique proton and carbon in cyclobutyl acetate (B1210297).
Table 1: Expected NMR Chemical Shift Ranges for Cyclobutyl Acetate
| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Acetate Methyl | ¹H | ~2.0 | Singlet | Characteristic of a -C(=O)CH₃ group. |
| Ring Methine | ¹H | ~4.5 - 5.0 | Multiplet | The proton on the carbon bearing the acetate group (CHOAc), deshielded by the oxygen atom. |
| Ring Methylene (B1212753) | ¹H | ~1.6 - 2.5 | Multiplets | Protons on the remaining three carbons of the cyclobutane (B1203170) ring. |
| Carbonyl | ¹³C | ~170 | Singlet | Ester carbonyl carbon. |
| Ring Methine | ¹³C | ~70-75 | Singlet | Carbon atom bonded to the oxygen of the acetate group. |
| Acetate Methyl | ¹³C | ~21 | Singlet | Methyl carbon of the acetate group. |
Note: The values in this table are estimates based on standard NMR principles and data for similar structures.
For substituted cyclobutane derivatives, the determination of stereochemistry (i.e., the relative orientation of substituents) is critical. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning complex spectra and confirming connectivity.
In the context of cyclobutane derivatives, these techniques are crucial for differentiating between cis and trans isomers. rhhz.net For instance, the magnitude of the proton-proton coupling constants (³JHH) between adjacent protons on the cyclobutane ring, often determined from a COSY spectrum, can help infer the dihedral angle and thus the relative stereochemistry. rhhz.net QM-HiFSA (Quantum-Mechanical-based High-Fidelity Spectrum Analysis) approaches have also been employed to analyze the ¹H NMR spectra of complex cyclobutane dimers, establishing correlations between signal patterns and the stereochemistry of the cyclobutane motif. rhhz.net
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to probe the spatial proximity of nuclei. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds.
This method is definitive for assigning relative stereochemistry in cyclic systems. ipb.pt For a substituted cyclobutane like this compound, NOE experiments can differentiate between cis and trans isomers by observing correlations between the substituents and the ring protons. For example, in a cis-1,3-disubstituted cyclobutane derivative, an NOE would be expected between the protons of the two substituents, whereas in the trans isomer, such a correlation would be absent. The analysis of NOE correlations is a standard method for resolving the stereochemistry of complex cyclobutane-containing natural products and synthetic intermediates. rhhz.netmdpi.com
Advanced 1H and 13C NMR Techniques for Stereochemical Determination
Infrared (IR) Spectroscopy in Functional Group Analysis and Conformational Studies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. For this compound, the most prominent absorption bands would be from the carbonyl (C=O) group of the ester and the C-O single bonds.
The C=O stretching vibration in an ester typically appears in the region of 1735-1750 cm⁻¹. The exact position can be influenced by the ring strain of the cyclobutyl group. For instance, the C=O frequency in a cyclobutanone (B123998) derivative was observed at 1798 cm⁻¹, a significant shift from the 1715 cm⁻¹ seen in a less strained system, indicating the influence of the four-membered ring on the carbonyl bond. dss.go.th The C-O stretching vibrations of the ester group would be expected to produce strong bands in the 1000-1300 cm⁻¹ region. IR spectroscopy is a fundamental technique used to confirm the identity and purity of cyclobutane derivatives. ontosight.ai
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | ~1740 | Strong |
| C-O (Ester) | Stretch | ~1240 and ~1050 | Strong |
| C-H (sp³) | Stretch | ~2850-3000 | Medium-Strong |
Note: These are typical frequency ranges and can vary based on the specific molecular environment.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous confirmation of the molecular formula of this compound (C₆H₁₀O₂).
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, the molecule would undergo characteristic fragmentation, providing structural clues. A common fragmentation pathway for esters is the McLafferty rearrangement, though it is less likely for this compound due to the ring structure. More probable fragmentation pathways would include:
Loss of the acetyl group (•CH₃CO) or acetic acid (CH₃COOH).
Cleavage of the ester C-O bond.
Fragmentation of the cyclobutane ring itself, a process that can be complex. In studies of cyclobutylcarbinol, β-fragmentation was observed, leading to the formation of both cyclobutyl and rearranged cyclopropylmethyl fragments, suggesting that the cyclobutyl radical can be an intermediate in the fragmentation process. researchgate.net
Analysis of product mixtures from reactions designed to produce aminocyclobutanes has been conducted using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). mit.edugoogle.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal information about bond lengths, bond angles, and absolute stereochemistry. To perform this analysis, the compound must be a solid that can be grown into a single, high-quality crystal.
For cyclobutane derivatives, X-ray crystallography provides definitive proof of cis/trans isomerism and the conformation of the four-membered ring, which is typically puckered rather than planar. rhhz.net While a crystal structure for the simple liquid this compound is not reported, the technique has been used to confirm the structure of more complex cyclobutyl-containing molecules. emory.eduethz.chbeilstein-journals.org For these compounds, crystallographic data reveals the puckering of the cyclobutane ring and the exact spatial disposition of all substituents, solidifying assignments made by other spectroscopic methods like NMR.
Time-Resolved Spectroscopic Studies of Reactive Intermediates
Understanding reaction mechanisms often requires the detection and characterization of short-lived reactive intermediates. Time-resolved spectroscopy allows for the observation of these transient species on timescales ranging from picoseconds to milliseconds. slideshare.net
In the context of cyclobutane chemistry, time-resolved infrared (TRIR) absorption spectroscopy has been applied to study radical-induced 1,2-metalate rearrangements that form cyclobutyl rings. nih.govacs.org These sophisticated experiments have made it possible to directly observe the formation and decay of key reactive intermediates, such as α-boryl radicals, during the reaction cycle. nih.govacs.org By monitoring the spectral changes over time, researchers can distinguish between competing mechanistic pathways, such as single electron transfer (SET) versus iodine atom transfer (IAT), providing a detailed map of the reaction landscape. nih.govacs.orgbohrium.com Similarly, time-resolved resonance Raman spectroscopy has been used to investigate the reaction pathways of cyclobutyl reactive intermediates. researchgate.net These studies are crucial for understanding how cyclobutane rings are formed and how they behave in complex chemical transformations.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures
Density Functional Theory (DFT) has become a primary method for studying the geometric and electronic properties of molecules like cyclobutyl acetate (B1210297) due to its balance of computational efficiency and accuracy. nanobioletters.com DFT calculations consistently predict that the cyclobutane (B1203170) ring in such compounds is not planar but adopts a puckered conformation to alleviate angular strain. This puckering is characterized by a dihedral angle between adjacent carbon atoms, which for cyclobutyl rings is typically calculated to be around 25°–30°.
The electronic structure is significantly influenced by the ester functional group. The electron-withdrawing nature of the acetate group can induce localized electronic distortions in the cyclobutane ring. DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), can precisely quantify these effects, including bond lengths, bond angles, and atomic charges. researchgate.net For instance, studies on related substituted cyclobutanes show that substituents can elongate or shorten adjacent C-C bonds within the ring and alter the charge distribution across the molecule.
Table 1: Representative Geometric Parameters for Substituted Cyclobutanes from DFT Studies
| Parameter | Typical Calculated Value (Å/°) | Computational Method Example | Reference |
|---|---|---|---|
| Cyclobutyl Ring Puckering Dihedral Angle | 25–30° | ωB97XD/def2-TZVP | |
| C-C (ring) Bond Length | ~1.52-1.54 Å | B3LYP/cc-pVDZ | nanobioletters.com |
| C=O (ester) Bond Length | ~1.21 Å | B3LYP/6-311+G(d,p) | |
| C-O (ester) Bond Length | ~1.34 Å | B3LYP/cc-pVDZ | nanobioletters.com |
Theoretical calculations are instrumental in mapping the reaction pathways of cyclobutyl acetate, particularly in identifying the transient structures of intermediates and transition states. For reactions like thermal decomposition (pyrolysis) or solvolysis, DFT can model the entire reaction coordinate.
The pyrolysis of esters containing a β-hydrogen, such as this compound, is proposed to proceed through a concerted, unimolecular elimination via a six-membered cyclic transition state. uhasselt.benih.gov Computational studies on analogous esters, like isopropyl acetate, have successfully located this transition state, characterized by the simultaneous breaking of the C-O ester bond and a C-H bond on the ring, alongside the formation of an O-H bond to the carbonyl oxygen. uhasselt.benih.gov This transition state possesses a single imaginary frequency in its vibrational analysis, confirming it as a first-order saddle point on the potential energy surface. uhasselt.be
In solvolysis reactions, the formation of a cyclobutyl carbocation intermediate is a key step. d-nb.info DFT calculations can model the transition state leading to the departure of the acetate leaving group and the formation of this cationic intermediate. acs.org The geometry of this transition state resembles the resulting carbocation, in line with the Hammond postulate. msu.edu These calculations reveal the involvement of bridged, nonclassical carbocation structures, such as the bicyclobutonium ion, which are crucial intermediates in the rearrangement and substitution products observed experimentally. d-nb.info
By calculating the energies of reactants, intermediates, transition states, and products, DFT provides a quantitative energetic profile of a reaction. This profile is essential for understanding reaction kinetics and thermodynamics. The difference in energy between the reactants and the transition state defines the activation energy (reaction barrier), which governs the reaction rate. nih.gov
For the pyrolysis of acetate esters, computational methods like CBS-QB3 and DFT functionals (ωB97XD, M06-2x) have been used to calculate these barriers. uhasselt.benih.gov Studies on secondary acetates show that activation enthalpies (ΔH‡) are positive, indicating an energy input is required for the reaction to proceed. nih.gov
In the case of solvolysis, computational studies on γ-silyl substituted cyclobutyl trifluoroacetates revealed significant rate enhancements, which were explained by calculating the stabilization of the cationic transition state. acs.org The calculations showed that γ-silyl participation could lower the activation barrier for cation formation, leading to rate enhancements of many orders of magnitude. acs.org These theoretical energy profiles, which can be validated against experimental kinetic data, provide deep mechanistic insights. nih.govacs.org
Table 2: Calculated Activation Energies for Analogous Ester Reactions
| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Pyrolysis | Isopropyl Acetate | CBS-QB3 | 46.99 (ΔE‡) | uhasselt.be |
| Pyrolysis | Isopropyl Bromoacetate | CBS-QB3 | 40.43 (ΔE‡) | uhasselt.benih.gov |
| Solvolysis (Cation Formation) | γ-trimethylsilylcyclobutyl system | B3LYP/6-31G* | Stabilization energy contributes to barrier lowering | acs.orgresearchgate.net |
The reactivity of cyclobutyl systems is intrinsically linked to the strain of the four-membered ring. Computational methods are vital for understanding how electronic effects, such as hyperconjugation, stabilize reactive intermediates and transition states, partially compensating for this strain.
In the cyclobutyl carbocation, a key intermediate in SN1 reactions of this compound, hyperconjugation plays a significant role in stabilizing the positive charge. quora.com This involves the donation of electron density from adjacent C-H or C-C σ-bonds into the empty p-orbital of the carbocationic center. DFT calculations can quantify this stabilization. Further stabilization can be achieved through substituent effects. For example, computational studies on γ-trimethylsilylcyclobutyl cations show a powerful stabilizing interaction between the rear lobe of the γ-Si-C bond and the developing cationic center. acs.org This "γ-silyl effect," analyzed through computational models, was found to be even more potent than the well-known β-silyl effect, leading to rate accelerations of up to 10¹⁰. acs.org These studies demonstrate that stabilization arises from a combination of hyperconjugative and inductive effects. researchgate.net
Analysis of Energetic Profiles and Reaction Barriers
Ab Initio and Semi-Empirical Methods in Conformational Analysis
Beyond DFT, other computational methods like ab initio and semi-empirical calculations are employed for conformational analysis. scielo.brscite.ai Ab initio methods, such as Hartree-Fock (HF) theory, solve the Schrödinger equation from first principles without empirical parameters, offering high accuracy, especially with larger basis sets like 6-31G(d,p). scielo.brresearchgate.net Semi-empirical methods, including AM1, PM3, and MNDO, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. scielo.brscribd.com
For this compound, these methods can be used to explore the potential energy surface related to the ring's puckering and the orientation of the acetate substituent. scielo.br The puckered cyclobutane ring exists in an equilibrium of conformations. Furthermore, the acetate group can adopt different rotational positions relative to the ring. Calculations can determine the relative energies of these conformers, predicting the most stable geometry and the energy barriers between different conformations. scielo.brscite.ai For instance, in analogous substituted cyclic systems, these methods have been successfully used to predict the preference for equatorial versus axial conformers and the results show good agreement with experimental NMR data. scielo.brscite.ai
Quantum Chemical Insights into Cyclobutane Formation and Reactivity
Quantum chemical calculations have provided profound insights into the mechanisms of cyclobutane ring formation and the subsequent reactivity of these strained structures. rsc.org The formation of the cyclobutane core, often via [2+2] cycloaddition reactions, has been a subject of extensive theoretical study. researchgate.net
For example, the mechanism of the [2+2] cycloaddition between a cyclohexenone and vinyl acetate was studied at the B3LYP-D3/6-311++G(d,p) level of theory. researchgate.net These computations showed that the reaction does not proceed via a concerted pathway, but rather through a stepwise mechanism involving the formation of a biradical intermediate. researchgate.net The calculations successfully identified the geometries of the two transition states involved in this stepwise process. researchgate.net Such quantum chemical studies are essential for rationalizing the stereochemical outcomes and reactivity patterns observed in the synthesis of cyclobutane-containing molecules. rsc.org They also shed light on the unique reactivity of cyclobutanes, which often undergo ring-opening or rearrangement reactions to relieve ring strain, pathways that can be effectively modeled computationally. acs.orgunica.it
Prediction and Validation of Spectroscopic Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. DFT calculations can accurately predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nanobioletters.com
The process involves first optimizing the molecular geometry of this compound using a method like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or cc-pVDZ). nanobioletters.comresearchgate.net Following optimization, NMR shielding tensors can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). researchgate.net These are then converted into chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which has been calculated at the same level of theory. Similarly, frequency calculations yield the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum.
A strong correlation between the calculated and experimental spectra validates the computed molecular structure and electronic properties. nanobioletters.com Discrepancies can often be resolved by considering solvent effects or by exploring different stable conformers of the molecule. This synergy between prediction and experiment is invaluable for structural elucidation and characterization. nanobioletters.com
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Substituted Cyclobutane Derivative
(Based on data for 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone)
| Spectrum | Group | Experimental Shift (ppm) | Calculated Shift (ppm) | Reference |
|---|---|---|---|---|
| ¹³C-NMR | Carbonyl (C=O) | 203.90 | 211.06 | nanobioletters.com |
| ¹³C-NMR | Methyl (-CH₃) | 20.45 | 28.91 | nanobioletters.com |
Advanced Derivatization Strategies for Cyclobutyl Acetate Scaffolds
Modification of the Acetate (B1210297) Moiety for Further Functionalization
The acetate group of cyclobutyl acetate provides a reactive site for various chemical modifications. One common strategy involves the hydrolysis of the ester to the corresponding cyclobutanol. This alcohol can then be further functionalized. For instance, the hydroxyl group can be oxidized to a ketone, cyclobutanone (B123998), which is a key intermediate for numerous subsequent reactions.
Another approach is the direct conversion of the acetate to other functional groups. For example, aminolysis of the ester can yield cyclobutyl amides. While direct modification of the acetate is a valid strategy, it is often more synthetically efficient to first convert this compound to a more reactive intermediate, such as a cyclobutyl halide, before proceeding with further functionalization. tandfonline.com
A notable application of modifying the acetate moiety is in the context of C–H functionalization. The acetate group can act as a directing group to guide the selective arylation of the cyclobutane (B1203170) ring. acs.orgnih.gov However, this approach can sometimes be challenging, and alternative directing groups may be required for efficient transformation. acs.orgnih.gov
The following table summarizes some common modifications of the acetate moiety:
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. LiAlH₄, THF2. H₂O | Cyclobutanol |
| This compound | NH₃, heat | Cyclobutylacetamide |
| Cyclobutanol | PCC, CH₂Cl₂ | Cyclobutanone |
Ring Expansion and Contraction Reactions of Cyclobutane Derivatives
The strain inherent in the four-membered ring of cyclobutane derivatives can be harnessed to drive ring expansion and contraction reactions, providing access to a variety of other cyclic systems. researchgate.netrsc.org These transformations are often key steps in the synthesis of complex molecules. wikipedia.org
Ring Expansion: A common method for expanding the cyclobutane ring is through a pinacol-type rearrangement. wikipedia.orgoup.com For example, treatment of a 1-(hydroxymethyl)cyclobutanol derivative with acid can lead to a ring expansion to form a cyclopentanone. oup.com Another strategy involves the reaction of cyclobutanones with diazomethane, which can lead to the formation of cyclopentanones through a Wolff rearrangement. researchgate.net Carbocation-mediated rearrangements are also effective for ring expansion, where the migration of a C-C bond within the ring leads to a less strained five-membered ring. masterorganicchemistry.com
Ring Contraction: Ring contraction reactions of cyclobutanes can be used to synthesize highly strained cyclopropane (B1198618) derivatives. The Favorskii rearrangement of α-halocyclobutanones is a classic example of a ring contraction reaction. wikipedia.org Another method involves the photolysis or thermolysis of diazoketones derived from cyclobutane carboxylic acids, which can lead to the formation of spirocyclopropane lactones via a Wolff rearrangement. researchgate.net More recently, stereoselective ring contractions of pyrrolidines have been developed to produce enantiopure cyclobutane derivatives. ntu.ac.uk
The table below provides examples of ring expansion and contraction reactions:
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| 1-(hydroxymethyl)cyclobutanol | H⁺ | Cyclopentanone | Ring Expansion (Pinacol Rearrangement) |
| Cyclobutanone | CH₂N₂ | Cyclopentanone | Ring Expansion (Wolff Rearrangement) |
| 2-chlorocyclobutanone | NaOMe | Methyl cyclopropanecarboxylate | Ring Contraction (Favorskii Rearrangement) |
| 2-diazoacetylcyclobutanone | hv or Δ | Spirocyclopropane-lactone | Ring Contraction (Wolff Rearrangement) |
Introduction of Diverse Functional Groups onto the Cyclobutyl Ring
The cyclobutyl scaffold can be decorated with a wide array of functional groups, significantly expanding its utility in the synthesis of complex molecules and bioactive compounds.
Cyclobutyl Amines: Cyclobutyl amines are valuable building blocks in medicinal chemistry. ontosight.ai A common route to cyclobutylamine (B51885) involves the Hofmann or Curtius rearrangement of cyclobutanecarboxamide, which is readily prepared from cyclobutanecarboxylic acid. orgsyn.org Another one-step method involves the reaction of cyclobutanecarboxylic acid with hydrazoic acid. orgsyn.org Bicyclo[1.1.0]butanes have also emerged as precursors for the synthesis of cyclobutyl amines through reactions with triazinanes catalyzed by a Lewis acid. enamine.netchemrxiv.org
Cyclobutyl Carboxylic Acids: Cyclobutanecarboxylic acid is a key intermediate for the synthesis of many other cyclobutane derivatives, including cyclobutylamine. wikipedia.org It can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid. wikipedia.orgchemicalbook.com An alternative synthesis involves a multi-step process starting from 1,3-dihydroxy acetone. wipo.int
The following table outlines synthetic routes to cyclobutyl amines and carboxylic acids:
| Product | Starting Material | Key Reagents/Reaction |
| Cyclobutylamine | Cyclobutanecarboxamide | Hofmann or Curtius Rearrangement |
| Cyclobutylamine | Cyclobutanecarboxylic acid | Hydrazoic acid |
| cis-Cyclobutyl diamines | Bicyclo[1.1.0]butane ketones and triazinanes | Lewis acid-catalyzed cycloaddition/ring-opening |
| Cyclobutanecarboxylic acid | 1,1-Cyclobutanedicarboxylic acid | Decarboxylation |
The introduction of multiple oxygen atoms or other heteroatoms onto the cyclobutane ring can significantly alter its chemical and biological properties. Polyoxygenated cyclobutanes can be synthesized through various methods, including the [2+2] cycloaddition of ketene (B1206846) silyl (B83357) acetals with benzyne, which can lead to the formation of polyoxygenated tricyclobutabenzenes. wikipedia.org Chemoenzymatic approaches have also been employed to create polyoxygenated cyclooctenones from cyclobutane precursors. nih.gov
The direct introduction of heteroatoms can be achieved through various reactions. For example, the reaction of ketones with a titanocene (B72419) reagent derived from 1,1-bis(phenylthio)cyclobutane can produce heteroatom-substituted alkylidenecyclobutanes. oup.com Furthermore, the functionalization of bicyclo[1.1.0]butanes allows for the synthesis of cyclobutane derivatives with cis-1,3-heteroatom substitutions. rsc.org
Synthesis of Cyclobutyl Amines and Carboxylic Acids
Stereocontrolled Functionalization for Chiral Building Blocks
The development of methods for the stereocontrolled functionalization of cyclobutanes is crucial for the synthesis of enantiomerically pure building blocks for pharmaceuticals and other complex chiral molecules. acs.org
One strategy for achieving stereocontrol is through the use of chiral catalysts. For example, transition-metal-catalyzed enantioselective C-H functionalization has emerged as a powerful tool for introducing chirality onto the cyclobutane ring. snnu.edu.cn Another approach involves using chiral auxiliaries to direct the stereochemical outcome of a reaction.
Heteroatom-directed conjugate addition reactions have been successfully employed for the synthesis of chiral cyclobutanes. In this method, a nucleophile adds to an epoxyvinylsulfone-substituted carbohydrate in a stereocontrolled manner, followed by an intramolecular attack of the resulting carbanion on the epoxide to form the cyclobutane ring. acs.orgnih.govfigshare.com
Modular, stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids provides a pathway to enantiopure scaffolds that would be difficult to prepare otherwise. pnas.orgpnas.org This strategy has been applied to the synthesis of various vicinally difunctionalized compounds with high stereocontrol. pnas.org
The following table highlights some approaches to stereocontrolled functionalization:
| Method | Key Features | Example Application |
| Heteroatom-Directed Conjugate Addition | Utilizes chiral carbohydrate templates to direct stereochemistry. | Synthesis of enantiomerically pure cyclobutanes from epoxyvinylsulfones. acs.org |
| C-H Functionalization with Chiral Ligands | Employs chiral ligands to control the stereochemical outcome of C-H activation. | Asymmetric synthesis of boryl-functionalized cyclobutanols. acs.org |
| Modular Cβ–H/Cα–C Activation | Sequential C-H activation and decarboxylative coupling of carboxylic acids. | Synthesis of enantiopure vicinally difunctionalized carbocyclic and heterocyclic compounds. pnas.org |
Applications in Complex Organic Synthesis
Construction of Structurally Complex Natural Product Fragments
The cyclobutane (B1203170) motif is present in a number of natural products, and its synthesis is often a key challenge in the total synthesis of these molecules. researchgate.netacs.org Derivatives of cyclobutyl acetate (B1210297) serve as precursors to key fragments in these complex structures. The inherent strain of the cyclobutane ring can be strategically used to induce skeletal rearrangements, forming larger ring systems. oregonstate.edu
For example, in the total synthesis of (±)-α-caryophyllene alcohol, a fully functionalized cyclobutane is constructed via a [2+2] photocycloaddition. oregonstate.edu Subsequent reaction with methyllithium (B1224462) and acid-induced fragmentation of the cyclobutane ring leads to a skeletal rearrangement, forming the final natural product. oregonstate.edu Similarly, the synthesis of (±)-coriolin involves a stereocontrolled [2+2] photocycloaddition to create a functionalized cyclobutane, which then undergoes a base-induced rearrangement to form a key cyclopentane (B165970) intermediate. oregonstate.edu These examples highlight how the cyclobutane ring, accessible from precursors like cyclobutyl acetate, can be a pivotal intermediate that is transformed into different carbocyclic systems. mdpi.com
Synthesis of Bioactive Molecule Scaffolds and Analogs
The cyclobutane ring is an attractive scaffold in medicinal chemistry. nih.govru.nl Its rigid, puckered three-dimensional structure can be used to conformationally constrain flexible ligands, which can reduce the entropic penalty upon binding to a biological target and potentially increase binding affinity. nih.govrsc.org Incorporating a cyclobutane moiety, derivable from this compound, can also improve metabolic stability and other pharmacokinetic properties. nih.govru.nl
Cyclobutane derivatives are valuable intermediates for the synthesis of nitrogen-containing heterocycles, which are common cores in pharmaceuticals. For instance, α-aminocyclobutanones can be transformed into tryptamine (B22526) derivatives. unica.it A notable study demonstrated that introducing a cyclobutane fragment into a thiazole (B1198619) ring significantly enhanced the antifungal and antibacterial activities of the resulting compounds. lifechemicals.com
Cascade reactions provide an efficient route to these heterocycles. The reaction of N-vinyl β-lactams can undergo a 6π electrocyclization following a nih.govnih.gov sigmatropic rearrangement to furnish amino cyclobutanes with high diastereoselectivity. scholaris.ca Furthermore, radical tandem cyclization reactions using substrates like cyclobutyl boric acid have been developed to synthesize substituted indoles. rsc.org Palladium-catalyzed C-H activation has also been employed, where directing groups like pyridine (B92270) or quinazoline (B50416) on an aromatic ring can guide the ortho-alkoxycarbonylation using reagents such as cyclobutyl carbazate. sci-hub.se
The rigid nature of the cyclobutane ring is widely exploited to create conformationally constrained systems, which are valuable tools for studying biological processes and for drug design. nih.govgoogle.com By replacing a flexible alkyl chain with a cyclobutane unit, the number of accessible conformations of a molecule can be significantly limited. nih.gov
This strategy has been successfully applied to the synthesis of peptidomimetics and foldamers. chemistryviews.org Cyclobutane β-amino acids, for example, can be incorporated into peptides to induce specific secondary structures, such as helical folds or β-turns. chemistryviews.orgconicet.gov.ar Researchers have designed and synthesized cyclobutane-based conformationally constrained amino acids that can be used in peptide stapling, a technique to reinforce the helical structure of peptides, thereby enhancing their biological activity and stability. rsc.orgrsc.org Additionally, spirocyclic systems containing a cyclobutane ring have been developed to create constrained iminosugar analogues, which are of interest for their potential as glycomimetics. rsc.orgrsc.org
Table 2: Applications of Cyclobutane Derivatives in Bioactive Scaffolds
| Application Area | Scaffold/Molecule Type | Synthetic Strategy | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Heterocycle Synthesis | Thiazole derivatives | Introduction of a cyclobutane fragment | Improved antifungal/antibacterial activity | lifechemicals.com |
| Heterocycle Synthesis | Amino cyclobutanes | nih.govnih.gov Sigmatropic rearrangement/6π electrocyclization | Diastereoselective synthesis of heterocycles | scholaris.ca |
| Conformationally Constrained Peptides | Stapled peptides | Incorporation of cyclobutane-based amino acids | Enhanced α-helicity and biological activity | rsc.orgrsc.org |
Incorporation into Nitrogen-Containing Heterocycles (e.g., Thiazoles, Purines)
Development of New Cascade and Rearrangement Reactions in Synthesis
The unique reactivity of strained cyclobutane rings, such as those in this compound derivatives, makes them ideal substrates for developing novel cascade and rearrangement reactions. uwo.cagoogle.com These reactions often allow for the rapid construction of molecular complexity from simple starting materials. beilstein-journals.org
Cascade reactions involving cyclobutane intermediates have been used to synthesize a variety of complex structures. For example, a ruthenium-catalyzed [5+2] cyclization of N-aryl amidines with alkynyl cyclobutyl acetates provides an efficient route to benzo[d] nih.govCurrent time information in Bangalore, IN.diazepines. researchgate.net Gold-catalyzed cascade reactions of propargylic esters bearing a cyclobutyl group can undergo a 1,3-acetate migration followed by a ring expansion to yield 1,3-dienes. nih.gov
Rearrangement reactions of cyclobutanes are also a powerful synthetic tool. uwo.camvpsvktcollege.ac.in Donor-acceptor cyclobutanes can undergo ring expansion rearrangements under Brønsted acid catalysis to form δ-lactones. uwo.ca Skeletal rearrangements of cyclobutane intermediates are key steps in the synthesis of natural products like coriolin (B1246448) and α-caryophyllene alcohol, demonstrating the utility of these transformations in building complex polycyclic systems. oregonstate.edu These reactions, often triggered by the relief of ring strain, provide access to diverse molecular architectures that would be challenging to synthesize through other means. numberanalytics.comwiley-vch.desolubilityofthings.com
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is a major driver in modern organic synthesis. For cyclobutyl acetate (B1210297), this translates to the development of synthetic routes that are both environmentally benign and efficient in their use of atoms.
Current research in the broader field of cyclobutane (B1203170) synthesis emphasizes methods that reduce waste and improve step-economy. paris-saclay.fr One promising avenue is the use of biocatalysis, where enzymes can be engineered to perform specific transformations with high selectivity and under mild conditions, thus minimizing the need for protecting groups and reducing the generation of byproducts. paris-saclay.fr For instance, the enzymatic synthesis of a cis-cyclobutyl-N-methylamine intermediate has demonstrated the potential for significant increases in yield compared to wild-type enzymes. paris-saclay.fr
Another key area is the development of atom-economical reactions, such as [2+2] cycloadditions, which directly construct the cyclobutane ring from simple precursors. researchgate.nettum.de While traditionally reliant on photochemical methods, recent advances in transition-metal catalysis offer thermally-driven alternatives that can improve scalability and reduce reliance on pre-functionalized substrates. tum.de Future research will likely focus on adapting these methods for the direct and efficient synthesis of cyclobutyl acetate, potentially from readily available feedstocks. The use of methanol (B129727) as a uniform solvent in multi-step one-pot processes for related cyclic compounds has also shown promise in improving atom efficiency and simplifying purification. scirp.org
The table below summarizes some emerging sustainable synthetic strategies applicable to this compound:
| Synthetic Strategy | Key Advantages | Relevant Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. paris-saclay.fr | Engineering enzymes for specific cyclobutane functionalization. paris-saclay.fr |
| Atom-Economical Cycloadditions | Direct ring construction, high atom efficiency. researchgate.nettum.de | Development of novel catalysts for [2+2] cycloadditions. tum.de |
| One-Pot Multi-Step Syntheses | Reduced purification steps, improved overall yield. scirp.org | Designing integrated reaction sequences in environmentally benign solvents. scirp.org |
| C-H Activation/Functionalization | Direct functionalization of C-H bonds, avoiding pre-functionalization. nih.gov | Exploring catalysts for the selective arylation of C(sp³)–H bonds in cyclobutanes. nih.gov |
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. For this compound, the development of catalytic systems capable of enantioselective transformations is a key area of future research.
Significant progress has been made in the enantioselective C(sp³)–H bond activation of cyclobutanes using chiral transition metal catalysts. nih.gov For example, palladium(II) catalysts with mono-N-protected amino acid (MPAA) ligands have been shown to be effective in the desymmetrization of cyclobutyl compounds, achieving high yields and enantioselectivities. nih.gov The acetate anion itself can play a role in these reactions, and understanding its influence is crucial for optimizing catalyst design. acs.org
Future research will likely focus on the design of novel chiral ligands and catalytic systems specifically tailored for the enantioselective synthesis and functionalization of this compound. This includes the exploration of different transition metals and the development of transient directing groups to achieve high levels of stereocontrol. researchgate.net The use of chiral counteranions is another emerging strategy to induce enantioselectivity in transition metal catalysis. acs.org
The table below highlights some promising catalytic systems for the enantioselective transformation of cyclobutyl derivatives:
| Catalytic System | Transformation | Key Features |
| Palladium(II)/MPAA Ligands | Enantioselective C(sp³)–H arylation. nih.gov | High enantioselectivity for cyclobutyl desymmetrization. nih.gov |
| Iridium(I)/Chiral Phosphine (B1218219) Ligands | Enantioselective alkylation/olefination of C-H bonds. nih.gov | Oxidative addition to C-H bonds with high enantioselectivity. nih.gov |
| Rhodium/Chiral Diene Ligands | Asymmetric arylation of cyclobutenes. researchgate.net | Modular synthesis of enantioenriched cyclobutanes. researchgate.net |
| Cobalt/Chiral Phosphine Complexes | Enantioselective reductive coupling. researchgate.net | Chemo-, regio-, diastereo-, and enantioselective transformations. researchgate.net |
Integration of Machine Learning and AI in this compound Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of this compound will be no exception. These computational tools can accelerate the discovery and optimization of synthetic routes, as well as predict the properties of novel cyclobutyl-containing molecules.
ML models can be trained on existing chemical data to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. nih.gov This can significantly reduce the number of experiments required, saving time and resources. For instance, AI can be used to develop quantitative structure-activity relationship (QSAR) models to predict the biological and physicochemical properties of this compound derivatives, guiding the design of new molecules with desired characteristics. nih.gov
Furthermore, generative AI models can be employed to design new molecules with specific properties from scratch. cardiff.ac.uk By learning the underlying "language" of molecular structures, these models can propose novel cyclobutyl-containing compounds that are likely to have desired activities. mit.edu The application of AI in materials science for property prediction and synthesis guidance is a rapidly growing field that can be leveraged for this compound research. mdpi.com
The potential applications of ML and AI in this compound research are summarized in the table below:
| Application Area | AI/ML Technique | Potential Impact |
| Synthesis Planning | Retrosynthesis algorithms, reaction prediction models. nih.gov | Accelerated discovery of efficient and novel synthetic routes. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models. nih.gov | Rapid screening of virtual libraries of this compound derivatives for desired properties. |
| Novel Molecule Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). cardiff.ac.uk | Design of new cyclobutyl-containing molecules with tailored functionalities. |
| Reaction Optimization | Bayesian optimization, active learning. | Efficient optimization of reaction conditions for yield and selectivity. |
Advanced Mechanistic Elucidation using Cutting-Edge Spectroscopic Techniques
A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, advanced spectroscopic techniques will play a crucial role in elucidating the intricate details of its formation and subsequent transformations.
While traditional spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used for structural characterization, more advanced techniques are needed to probe reaction intermediates and transition states. rsc.org The fluxional nature of the cyclobutane ring can lead to complex NMR spectra, making structural elucidation challenging. acs.org Multidimensional NMR techniques, high-resolution mass spectrometry, and X-ray crystallography are powerful tools for the unambiguous assignment of complex cyclobutane-containing structures. acs.org
Future research will likely involve the use of in-situ spectroscopic methods to monitor reactions in real-time, providing valuable kinetic and mechanistic data. The use of isotopic labeling, particularly with ¹⁸O, can be a definitive way to trace the path of atoms during a reaction, as demonstrated in the study of enzymatic reactions. nih.gov The combination of experimental spectroscopic data with computational modeling will provide a comprehensive picture of the reaction pathways involved in the chemistry of this compound.
The table below outlines some advanced spectroscopic techniques and their potential applications in this compound research:
| Spectroscopic Technique | Information Gained | Application in this compound Research |
| Multidimensional NMR (e.g., COSY, HSQC, HMBC) | Detailed structural connectivity and stereochemistry. acs.org | Unambiguous characterization of complex this compound derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula and fragmentation patterns. acs.org | Identification of reaction intermediates and byproducts. |
| In-situ IR/NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation. | Determination of reaction kinetics and identification of transient species. |
| Isotopic Labeling Studies (e.g., ¹³C, ¹⁸O) | Tracing the fate of specific atoms in a reaction. nih.gov | Elucidation of reaction mechanisms, such as esterification or rearrangement pathways. |
| X-ray Crystallography | Absolute configuration and solid-state conformation. acs.org | Definitive structural determination of crystalline this compound derivatives. |
Computational Design of Cyclobutyl-Containing Molecules with Tailored Reactivity
Computational chemistry has become an indispensable tool for the rational design of molecules with specific properties and reactivity. For this compound, computational methods can be used to design novel derivatives with tailored reactivity for various applications.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of cyclobutyl-containing molecules. nih.gov This can help in understanding the factors that govern the stability and reactivity of the cyclobutane ring, and how these can be modulated by introducing different substituents. For example, computational studies can predict the outcomes of complex cationic rearrangements involving cyclobutane intermediates. nih.gov
Future research in this area will focus on the development of more accurate and efficient computational models to predict the behavior of cyclobutyl-containing molecules. This includes the use of quantum mechanics/molecular mechanics (QM/MM) methods to study enzymatic reactions involving cyclobutyl substrates. The computational design of novel ligands for transition metal catalysts can also lead to the development of more efficient and selective reactions for the synthesis and functionalization of this compound. researchgate.net
The table below summarizes the role of computational design in advancing this compound chemistry:
| Computational Method | Application | Desired Outcome |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries. nih.gov | Understanding reaction mechanisms and predicting product distributions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving cyclobutyl substrates. | Rational design of enzyme inhibitors or novel biocatalysts. |
| Molecular Dynamics (MD) Simulations | Simulating the conformational dynamics of cyclobutyl-containing molecules. | Understanding substrate-receptor interactions and predicting binding affinities. |
| Virtual Screening | In-silico screening of large compound libraries. | Identification of new cyclobutyl-containing molecules with desired biological or material properties. |
Q & A
Q. What are the established synthetic routes for cyclobutyl acetate, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via esterification of cyclobutanol with acetic acid or acetyl chloride. Methodological considerations include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or enzymatic methods for greener synthesis.
- Purification : Distillation or column chromatography to isolate the ester, with purity confirmed by GC-MS or HPLC .
- Yield optimization : Monitoring reaction time, temperature, and stoichiometric ratios. For example, excess acetic anhydride may improve esterification efficiency .
Q. How can NMR spectroscopy determine the stereochemistry and structural integrity of this compound derivatives?
Key steps involve:
- Spectral acquisition : High-resolution ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to resolve cyclobutyl ring protons.
- Coupling constant analysis : Vicinal (³J) and diagonal (⁴J) couplings (via Karplus equation) to assign substituent stereochemistry. For instance, cis ⁴J couplings are positive, while trans are negative in cyclobutyl systems .
- Reference comparison : Cross-validate spectral data with known cyclobutyl derivatives (e.g., chalcone photodimers in Table I of ).
Q. What factors influence the hydrolytic stability of this compound, and how can these be assessed experimentally?
Hydrolysis kinetics depend on:
- pH : Acidic/basic conditions accelerate ester cleavage. Use buffer solutions (pH 1–13) to quantify degradation rates via titrimetry or UV-Vis spectroscopy.
- Temperature : Arrhenius plots to determine activation energy for hydrolysis.
- Structural effects : Electron-withdrawing groups on the cyclobutyl ring may enhance stability. Monitor by FTIR for carbonyl peak shifts .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the ring-opening reactions of this compound under different catalytic environments?
- Acid-catalyzed pathways : Protonation of the ester carbonyl promotes nucleophilic attack at the cyclobutyl β-carbon, leading to ring strain relief.
- Metal-catalyzed systems : Transition metals (e.g., Pd) may favor oxidative addition at the acetate moiety, altering regioselectivity.
- Kinetic vs. thermodynamic control : Monitor intermediates via in situ NMR or DFT calculations to identify dominant pathways .
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and conformational dynamics of this compound in synthetic applications?
- Conformational analysis : DFT simulations (e.g., B3LYP/6-31G*) model cyclobutyl ring puckering and substituent orientation.
- Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attack.
- Transition state modeling : Identify energy barriers for ring-opening or ester hydrolysis, validated experimentally via kinetic isotope effects .
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across different in vitro assay systems?
- Assay standardization : Control variables like cell line viability, solvent (DMSO) concentration, and incubation time.
- Metabolic stability testing : Compare results in hepatocyte models vs. cell-free systems to account for enzymatic degradation.
- Dose-response validation : Use Hill plots to confirm EC₅₀/IC₅₀ consistency across replicates. Reference reporting standards for transparency in data collection .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
